molecular formula C9H11N2NaO3 B2916914 Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate CAS No. 2089277-86-9

Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate

Cat. No.: B2916914
CAS No.: 2089277-86-9
M. Wt: 218.188
InChI Key: KPISWZYXLDXJJR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by its molecular structure, which includes a pyrimidine ring substituted with an isopropoxy group and an acetate moiety.

Scientific Research Applications

Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Safety and Hazards

Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

While specific future directions for Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate are not available, it’s worth noting that pyrimidines, a key component of this compound, are widely used in medicinal chemistry for the treatment of human diseases . This suggests potential future research directions in exploring the pharmacological applications of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate typically involves the reaction of 6-isopropoxypyrimidine with sodium acetate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then separated and purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield different substituted pyrimidines.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and are conducted under inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction can produce pyrimidine alcohols.

Mechanism of Action

The mechanism by which Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of inflammatory mediators, thereby exhibiting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-(6-methoxypyrimidin-4-yl)acetate
  • Sodium 2-(6-ethoxypyrimidin-4-yl)acetate
  • Sodium 2-(6-propoxypyrimidin-4-yl)acetate

Uniqueness

Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced stability, solubility, or biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

sodium;2-(6-propan-2-yloxypyrimidin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.Na/c1-6(2)14-8-3-7(4-9(12)13)10-5-11-8;/h3,5-6H,4H2,1-2H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPISWZYXLDXJJR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=NC(=C1)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N2NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.